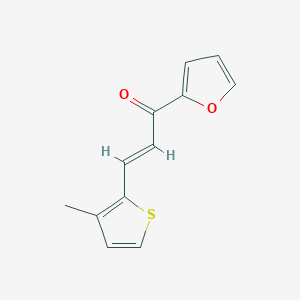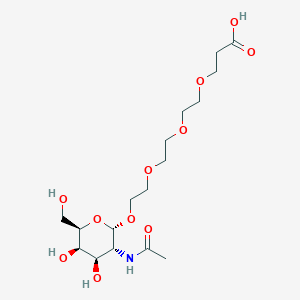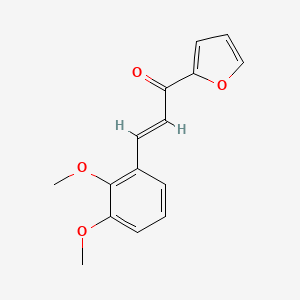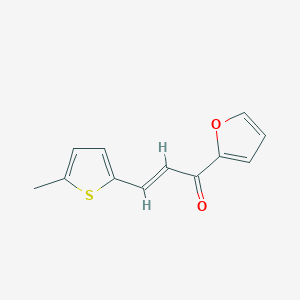
(2E)-3-(2,5-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(2,5-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one, otherwise known as 2,5-dimethoxy-4-prop-2-en-1-ylphenyl-furan, is a compound derived from the class of organofurans. It is an important organic intermediate that is used in the synthesis of many organic compounds. The compound has been used for a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and other compounds.
Applications De Recherche Scientifique
2,5-dimethoxy-4-prop-2-en-1-ylphenyl-furan has been used in various scientific research applications. It has been used as a starting material for the synthesis of various pharmaceuticals and agrochemicals. It has also been used in the synthesis of other organic compounds, such as polymers and dyes. Additionally, the compound has been used in the synthesis of various heterocyclic compounds, such as pyridines and quinolines.
Mécanisme D'action
The mechanism of action of 2,5-dimethoxy-4-prop-2-en-1-ylphenyl-furan is not well understood. However, it is believed that the compound is able to act as a nucleophilic reagent, allowing it to react with other compounds in order to form new molecules. Additionally, it is believed that the compound is able to act as an electron donor, allowing it to transfer electrons to other molecules in order to form new molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,5-dimethoxy-4-prop-2-en-1-ylphenyl-furan are not well understood. However, it is believed that the compound is able to interact with various biological molecules, such as enzymes and proteins, in order to produce various biochemical and physiological effects. Additionally, it is believed that the compound is able to interact with cell membranes, allowing it to alter their structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,5-dimethoxy-4-prop-2-en-1-ylphenyl-furan in lab experiments include its low cost and its availability in various forms. Additionally, the compound is relatively stable and can be used in a wide range of temperatures. However, the compound is also highly reactive and can react with other compounds, making it difficult to handle in some experiments. Additionally, the compound is toxic and should be handled with care.
Orientations Futures
There are several potential future directions for 2,5-dimethoxy-4-prop-2-en-1-ylphenyl-furan. One potential direction is to explore the compound’s ability to interact with various biological molecules, such as enzymes and proteins, in order to produce various biochemical and physiological effects. Additionally, the compound could be used in the synthesis of various pharmaceuticals and agrochemicals. Finally, the compound could be used in the synthesis of various heterocyclic compounds, such as pyridines and quinolines.
Méthodes De Synthèse
The synthesis of 2,5-dimethoxy-4-prop-2-en-1-ylphenyl-furan is typically carried out through a multi-step process. The first step involves the reaction of furan-2-ylmethanol with 2,5-dimethoxyphenylmagnesium bromide. This reaction yields the corresponding 2,5-dimethoxy-4-prop-2-en-1-ylphenyl-furan. The second step involves the reaction of the resulting product with a base, such as sodium hydroxide, to form the desired compound.
Propriétés
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-17-12-6-8-14(18-2)11(10-12)5-7-13(16)15-4-3-9-19-15/h3-10H,1-2H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBVWHWSOQKFOA-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,5-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

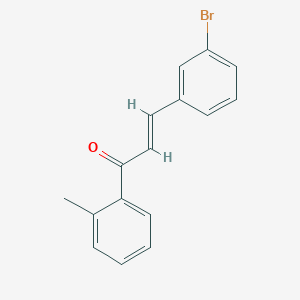
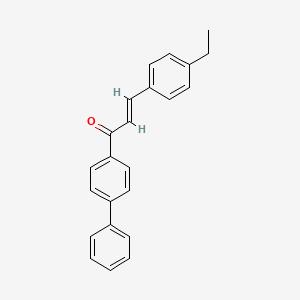
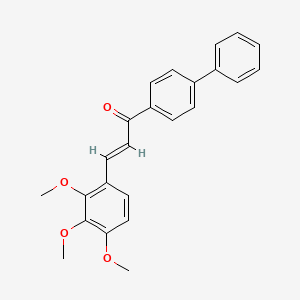
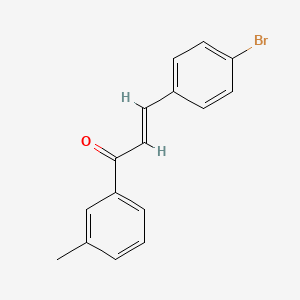

![(2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346749.png)
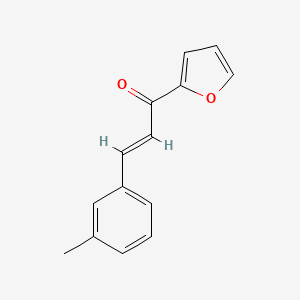

![(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346767.png)
